4-Amino-N-phenylbenzenesulfonamide

Overview

Description

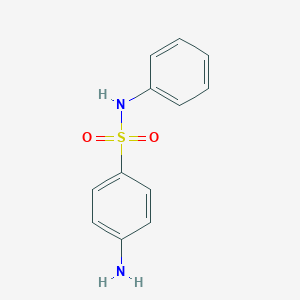

Chemical Identity: 4-Amino-N-phenylbenzenesulfonamide (CAS: 127-77-5) is a sulfonamide derivative with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.31 g/mol. It features a sulfonamide group (-SO₂NH-) linked to a phenyl ring and an amino group (-NH₂) at the para position (Fig. 1) .

Synthesis: The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides react with aminosulfonamides in the presence of pyridine. For example, the synthesis of this compound (referred to as 4a in ) achieves an 89% yield, with characterization by $ ^1 \text{H} $ NMR (δ 9.81 ppm for sulfonamide proton) and mass spectrometry (m/z 247.1 [M-H]$ ^+ $) .

Applications:

As a member of the sulfonamide class, it exhibits antibacterial activity by inhibiting bacterial folate synthesis. It is structurally analogous to sulfa antibiotics like sulfadiazine, though its specific pharmacological profile is less documented compared to clinically used derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfabenz can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. One common method involves the reaction of aniline with chlorosulfonic acid to form sulfanilamide, which is then further reacted with phenylamine to produce sulfabenz. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of sulfabenz involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of sulfabenz .

Chemical Reactions Analysis

Types of Reactions

Sulfabenz undergoes various chemical reactions, including:

Oxidation: Sulfabenz can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert sulfabenz to its corresponding amine derivatives.

Substitution: Sulfabenz can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

- Sulfanilamide was one of the first antibiotics discovered and is primarily used to treat bacterial infections. Its mechanism involves inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

- Recent studies have focused on synthesizing derivatives of sulfanilamide to enhance its efficacy against resistant strains of bacteria. For instance, modifications to the amino and sulfonamide groups have shown improved antibacterial activity against various pathogens.

Anticancer Activity

- Research has indicated that derivatives of 4-amino-N-phenylbenzenesulfonamide exhibit significant anticancer properties. A study synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides from this compound, which demonstrated potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 3 µM to 7 µM depending on the specific derivative used .

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

- QSAR models have been developed to understand the relationship between the chemical structure of sulfanilamide derivatives and their biological activity. This analysis helps in predicting the efficacy of new compounds before synthesis.

- For example, a study utilized OPLS (Orthogonal Projections to Latent Structure) models to identify key molecular descriptors that influence the anticancer activity of benzenesulfonamides .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 28 | HeLa | 7 |

| Compound 28 | HCT-116 | 5 |

| Compound 28 | MCF-7 | 3 |

Synthesis and Derivatives

Synthetic Pathways

- The synthesis of this compound typically involves the reaction of aniline with sulfonyl chlorides. Various synthetic methods have been explored to create derivatives that can target specific biological pathways or improve pharmacokinetic properties.

Case Study: Derivatives with Enhanced Activity

- A series of novel N-acylbenzenesulfonamides were synthesized and evaluated for their anticancer activity. These compounds showed varying degrees of cytotoxicity, with some derivatives outperforming traditional sulfanilamide in terms of potency and selectivity against cancer cells .

Biochemical Applications

Enzyme Inhibition

- Beyond antibacterial and anticancer applications, sulfanilamide derivatives have been investigated for their role as enzyme inhibitors. They can inhibit specific enzymes involved in metabolic pathways, providing potential therapeutic avenues for metabolic disorders.

Research Use

- The compound is also utilized in laboratory settings for various biochemical assays due to its well-documented interactions with biological molecules.

Mechanism of Action

Sulfabenz exerts its effects by inhibiting the synthesis of folic acid in bacteria. It targets the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, sulfabenz prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- pKa Trends: The pKa of this compound (~8.2) is higher than sulfadiazine (6.5) and SMX (5.7), reflecting the electron-donating phenyl group stabilizing the deprotonated sulfonamide .

- Biodegradability: Unlike SMX, this compound undergoes microbial ipso-hydroxylation, forming biodegradable aniline. In contrast, 4-amino-N-cyclohexylbenzenesulfonamide resists degradation due to steric hindrance from the cyclohexyl group .

Key Observations :

- Substituents on the phenyl ring (e.g., methoxy, acetyl) influence synthetic complexity and yield. The phenyl group in this compound enhances steric accessibility, enabling high yields .

Antibacterial Activity :

- Sulfadiazine and this compound share a common mechanism (folate pathway inhibition), but sulfadiazine has higher clinical efficacy due to optimized pharmacokinetics .

Environmental Persistence :

- This compound is less persistent than SMX due to its biodegradation pathway. However, its metabolite aniline poses environmental risks, requiring further remediation .

Electronic Effects and pKa Prediction

- Bond Length-pKa Correlation: For this compound, equilibrium bond lengths (e.g., S–N, N–H) correlate linearly with pKa. This AIBL (Ab Initio Bond Length) model predicts pKa within 0.26 units of experimental values, outperforming traditional methods .

- Resonance Effects : The phenyl group stabilizes the sulfonamide anion via resonance (Fig. 1b), increasing pKa compared to electron-withdrawing substituents (e.g., trifluoromethyl in glimepiride) .

Biological Activity

4-Amino-N-phenylbenzenesulfonamide, commonly known as Sulfabenz, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial properties : It has been studied for its efficacy against various bacterial strains.

- Antitumor activity : Research indicates potential cytotoxic effects against cancer cell lines.

- Cardiovascular effects : The compound has shown influence on perfusion pressure and coronary resistance in experimental models.

Antimicrobial Activity

Sulfabenz has demonstrated significant antimicrobial activity. A study highlighted its effectiveness against specific bacterial pathogens, where it was found to inhibit growth at concentrations that are clinically relevant. The compound's mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. The following table summarizes the IC50 values for selected derivatives against different cancer types:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 10q | A875 | 4.19 ± 0.78 |

| 10q | HepG2 | 3.55 ± 0.63 |

| 10q | MARC145 | 2.95 ± 0.78 |

These results indicate that modifications to the sulfonamide structure can enhance cytotoxicity, particularly through the introduction of trifluoromethyl groups or carbazole scaffolds .

Cardiovascular Effects

In cardiovascular research, this compound has been shown to affect perfusion pressure and coronary resistance in isolated rat heart models. A study indicated that the compound decreased perfusion pressure in a time-dependent manner, suggesting its potential as a negative inotropic agent through calcium channel inhibition .

Key Findings:

- Perfusion Pressure Reduction : The compound significantly lowered perfusion pressure compared to controls.

- Calcium Channel Interaction : Theoretical docking studies suggest interaction with calcium channels, which may explain its cardiovascular effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a clinical setting, Sulfabenz demonstrated reduced infection rates in pediatric patients receiving prophylaxis during chemotherapy compared to those not receiving treatment .

- Cytotoxicity Evaluation : A series of arylsulfonamide derivatives were synthesized and tested for their antitumor activity, with some exhibiting significantly higher inhibitory effects than traditional chemotherapeutics like 5-FU .

- Pharmacokinetics : The pharmacokinetic profiles of sulfonamides have been evaluated using computational tools, highlighting important parameters such as absorption and metabolism that influence their biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-N-phenylbenzenesulfonamide derivatives?

- Methodology : A widely used approach involves reacting substituted acyl chlorides with aminosulfonamides in the presence of pyridine. For example, substituted acids (e.g., A10, A11, A12) are treated with thionyl chloride to form acyl chlorides, which are then coupled with the sulfonamide group under controlled conditions . The reaction yield and purity can be optimized by adjusting stoichiometry, temperature, and solvent polarity. Physical characterization (melting point, Rf values) and elemental analysis (CHNS) are critical for confirming product identity .

Q. How are structural and spectral characterization techniques applied to validate this compound derivatives?

- Methodology :

- Elemental Analysis : CHNS analysis provides empirical formula validation, with deviations ≤0.4% indicating purity .

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .

- Chromatography : Retention factor (Rf) values from TLC assess reaction progress and compound polarity .

Q. What are the foundational steps for crystallographic analysis of sulfonamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed for absolute structure determination. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen bonding networks. Structure validation tools like PLATON ensure compliance with crystallographic standards .

Advanced Research Questions

Q. How do substituents influence the biological activity of this compound derivatives?

- Methodology :

- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (e.g., Hammett σ constants) or steric parameters (e.g., Taft constants) with bioactivity. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency by increasing electrophilicity .

- Docking Simulations : Molecular docking against target enzymes (e.g., dihydropteroate synthase) identifies key interactions, such as hydrogen bonds between the sulfonamide group and active-site residues .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodology : Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strains) or substituent positioning. Systematic meta-analysis of published data, combined with standardized in vitro assays (e.g., MIC determination against E. coli ATCC 25922), helps isolate structure-activity trends. For instance, 4-chloro derivatives show inconsistent anticancer activity due to cell-line-specific uptake mechanisms .

Q. What advanced computational tools are used to predict the reactivity of this compound in complex systems?

- Methodology :

- DFT Calculations : Density Functional Theory (DFT) predicts reaction pathways, such as nucleophilic substitution at the sulfonamide sulfur, by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

- MD Simulations : Molecular Dynamics (MD) simulations assess stability in biological membranes, highlighting the role of lipophilic substituents (e.g., -CF₃) in enhancing bioavailability .

Q. What are the challenges in synthesizing and characterizing complex derivatives like N-[amino(azido)methylidene]-4-methylbenzenesulfonamide?

- Methodology :

- Synthesis : Azido groups require careful handling under inert atmospheres to prevent explosions. Stepwise coupling (e.g., Mitsunobu reaction for methylidene formation) ensures regioselectivity .

- Characterization : High-resolution mass spectrometry (HRMS) and SCXRD are essential for confirming azido group incorporation and stereochemistry .

Q. Tables for Key Data

| Derivative | Substituent | Biological Activity | Key Reference |

|---|---|---|---|

| 4-Chloro-N-phenyl derivative | -Cl | Antimicrobial (MIC: 8 µg/mL) | |

| Trifluoromethyl-pyridine analog | -CF₃ | Anticancer (IC₅₀: 12 µM) | |

| N-Acetylated derivative | -COCH₃ | Anti-inflammatory (EC₅₀: 25 µM) |

Q. Critical Analysis of Methodologies

- Crystallography : While SHELXL is robust for small molecules, twinned data or weak diffraction limits resolution. Complementary techniques like powder XRD or electron diffraction may be required .

- QSAR Limitations : Over-reliance on 2D descriptors may overlook 3D conformational effects. Hybrid models integrating molecular dynamics improve predictive accuracy .

Properties

IUPAC Name |

4-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXKQSCKVQATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046287 | |

| Record name | Sulfabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-77-5 | |

| Record name | Sulfabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70F6K03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.